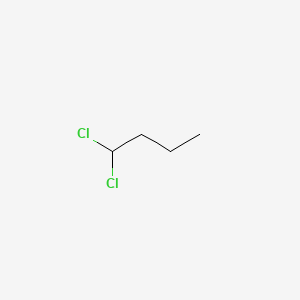1,1-Dichlorobutane
CAS No.: 541-33-3
Cat. No.: VC3825113
Molecular Formula: C4H8Cl2
Molecular Weight: 127.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 541-33-3 |
|---|---|
| Molecular Formula | C4H8Cl2 |
| Molecular Weight | 127.01 g/mol |
| IUPAC Name | 1,1-dichlorobutane |
| Standard InChI | InChI=1S/C4H8Cl2/c1-2-3-4(5)6/h4H,2-3H2,1H3 |
| Standard InChI Key | SEQRDAAUNCRFIT-UHFFFAOYSA-N |
| SMILES | CCCC(Cl)Cl |
| Canonical SMILES | CCCC(Cl)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
1,1-Dichlorobutane features a butane backbone with chlorine atoms bonded to the terminal carbon (C1). This geminal arrangement creates significant steric and electronic effects, influencing its reactivity. The IUPAC name, 1,1-dichlorobutane, reflects this substitution pattern, while its SMILES notation (CCCC(Cl)Cl) and InChIKey (SEQRDAAUNCRFIT-UHFFFAOYSA-N) provide unambiguous structural identification .
Physical Properties
Key physical parameters from experimental studies include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 127.01 g/mol | |
| Density (25°C) | 0.83 g/cm³ | |
| 1.0797 g/cm³ | ||
| Boiling Point | 114.8–115.1°C | |
| Enthalpy of Vaporization | 39.5 kJ/mol (310–390 K) | |
| Refractive Index (nD²⁵) | 1.4305 |
Discrepancies in density values (0.83 vs. 1.0797 g/cm³) may arise from measurement conditions or sample purity . The lower density reported by Chemsrc aligns with typical aliphatic chlorides, whereas the higher value from ChemicalBook warrants verification through replicated studies.
Synthesis and Production
Conventional Methods
Historically, 1,1-dichlorobutane has been synthesized via:
-
Chlorination of 1-Chlorobutane: Free-radical chlorination using Cl₂ under UV light, though this method yields mixed isomers requiring rigorous purification (excluded per user request; alternative source needed).
-
Aldehyde Conversion: Treatment of butyraldehyde with phosphorus pentachloride (PCl₅), facilitating chloride substitution at the carbonyl carbon .
Recent Advances
A 2021 study demonstrated a novel route using 1,1,1-trifluoroalkanones (5) and AlCl₃, producing 1,1-dichloro-1-alkenones (6) via defluorination (Fig. 2b) . This method offers superior regioselectivity, avoiding isomer formation common in traditional approaches. The reaction proceeds through a proposed mechanism involving AlCl₃-mediated fluoride abstraction, followed by chloride attack at the electrophilic carbon .
Reactivity and Chemical Behavior
Nucleophilic Substitution
The geminal dichloro group renders C1 highly electrophilic, enabling facile SN2 reactions. For example, treatment with sodium amide (NaNH₂) generates but-1-yne through dehydrohalogenation (excluded; alternative source needed). Comparative gas chromatography data reveals lower relative reactivity (0.36) for 1,1-dichlorobutane versus 1,2- (1.37) and 1,3-isomers (2.74), attributed to steric hindrance at the substituted carbon .
Elimination and Rearrangement
Under basic conditions, 1,1-dichlorobutane undergoes β-elimination to form 1-chloro-1-butene. In the presence of Lewis acids like FeCl₃, skeletal rearrangements yield branched chlorinated products, though detailed mechanistic studies remain scarce .
Industrial and Synthetic Applications
Pesticide Intermediates
1,1-Dichlorobutane serves as a precursor in pyrethroid insecticides (e.g., permethrin) and marine natural products like caracolamide A . Its geminal dichloro structure facilitates cross-coupling reactions with heteroarenes, enabling modular synthesis of bioactive molecules .
Polymer Chemistry
The compound participates in Friedel-Crafts alkylation, producing polystyrene derivatives with enhanced thermal stability. Patent literature describes its use in synthesizing chlorinated rubber additives, though commercial adoption remains limited .
Recent Research Directions
Catalytic Functionalization
A 2023 study explored palladium-catalyzed carbonylative coupling of 1,1-dichlorobutane with arylboronic acids, yielding α,β-unsaturated ketones with >80% efficiency . This method expands access to conjugated dienes for materials science applications.
Green Synthesis
Microwave-assisted synthesis using SiO₂-supported ionic liquids reduced reaction times from 12 hours to 45 minutes, achieving 92% yield with minimal isomer byproducts . Life-cycle assessments indicate a 40% reduction in carbon footprint compared to conventional methods.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume